molecular formula C11H16FN B12771964 Para-fluoroethamphetamine CAS No. 3823-30-1

Para-fluoroethamphetamine

Cat. No.: B12771964
CAS No.: 3823-30-1
M. Wt: 181.25 g/mol
InChI Key: PUJNOWQUPWZVER-UHFFFAOYSA-N
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Description

Para-fluoroethamphetamine (4-FEA) is a synthetic phenethylamine derivative structurally related to amphetamine and methamphetamine. It features a fluorine atom at the para position of the phenyl ring and an ethyl group attached to the nitrogen atom of the amine moiety. This modification distinguishes it from methamphetamine (which has a methyl group) and amphetamine (lacking the fluorine substitution).

Limited peer-reviewed studies specifically address 4-FEA, but its structural analogs (e.g., 4-fluoroamphetamine [4-FA], 4-fluoromethamphetamine [4-FMA]) provide insights into its likely effects. These compounds are classified as new psychoactive substances (NPS) and are associated with stimulant and entactogenic properties, though their safety profiles remain poorly characterized .

Properties

CAS No.

3823-30-1

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-ethyl-1-(4-fluorophenyl)propan-2-amine

InChI

InChI=1S/C11H16FN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3

InChI Key

PUJNOWQUPWZVER-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of para-fluoroethamphetamine typically involves the reaction of para-fluorophenylacetone with methylamine. This reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s psychoactive properties .

Chemical Reactions Analysis

Types of Reactions

Para-fluoroethamphetamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Para-fluoroethamphetamine has several scientific research applications, including:

Mechanism of Action

Para-fluoroethamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons and inhibiting their reuptake. This leads to increased stimulation, mood elevation, and empathogenic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in 4-FEA may prolong its half-life compared to 4-FA, similar to how methamphetamine’s methyl group extends duration relative to amphetamine .
  • Fluorine Position: Para-substituted fluorinated amphetamines (e.g., 4-FA, 4-FMA) generally exhibit higher serotonin transporter (SERT) affinity than ortho-substituted analogs (e.g., 2-FMA), which are more dopaminergic/noradrenergic .
  • Addiction Potential: Early studies on 3-FMA suggest fluorinated amphetamines retain addiction risks comparable to non-fluorinated counterparts due to shared mechanisms (e.g., dopamine release) .

Metabolic and Detection Challenges

Fluorinated amphetamines are metabolized via hepatic pathways, including N-dealkylation and hydroxylation. For example, 4-FMA is metabolized to 4-fluoroamphetamine, prolonging its effects .

Detection in biological samples relies on advanced techniques:

  • GC-MS/NMR : Differentiation of structural isomers (e.g., 2-FMA vs. 4-FMA) requires high-resolution mass spectrometry or nuclear magnetic resonance to identify subtle spectral differences .
  • Cross-Reactivity: Immunoassays for amphetamines may yield false positives/negatives due to structural similarities. Confirmatory testing is essential .

Legal and Regulatory Status

  • Germany : The 2016 NPS Act (Bundesgesetzblatt) explicitly controls 4-FEA and analogs, prohibiting production and distribution .
  • Global Variability : While the EU and US regulate many fluorinated amphetamines under analog laws, 4-FEA’s status remains ambiguous in regions without specific NPS legislation .

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